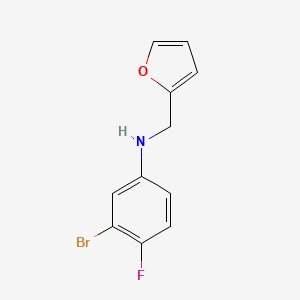

3-Bromo-4-fluoro-N-(furan-2-ylmethyl)aniline

Description

Properties

Molecular Formula |

C11H9BrFNO |

|---|---|

Molecular Weight |

270.10 g/mol |

IUPAC Name |

3-bromo-4-fluoro-N-(furan-2-ylmethyl)aniline |

InChI |

InChI=1S/C11H9BrFNO/c12-10-6-8(3-4-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2 |

InChI Key |

MDNMGNFWXXUPSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Bromofluorination

A patent (CN109912396B) outlines bromofluorination of benzaldehyde derivatives using sodium bromide (NaBr), hydrochloric acid (HCl), and sodium hypochlorite (NaOCl) under ultrasonic conditions. Adapted for aniline derivatives:

- Starting Material : 4-Fluoroaniline.

- Bromination :

- Dissolve 4-fluoroaniline in dichloromethane (DCM).

- Add NaBr (1.01–1.03 eq) and 35% HCl (90–110 mL) to generate HBr in situ.

- Introduce NaOCl (8% aqueous, 1.01–1.04 eq) dropwise under ultrasonication (20–25°C).

- Yield: 89–92% of 3-bromo-4-fluoroaniline after crystallization at 31°C.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 20–25°C |

| Reaction Time | 1 hour (ultrasonication) |

| Solvent | Dichloromethane/Water |

| Crystallization | Bulk melting at 31°C |

Alternative Halogenation Strategies

Direct bromofluorination may face regioselectivity challenges. Alternative approaches include:

- Directed ortho-Metalation : Use directing groups (e.g., –NHCOCH₃) to position bromine and fluorine.

- Sandmeyer Reaction : Diazotization of 4-fluoroaniline followed by bromine substitution.

N-Alkylation with Furan-2-ylmethyl Group

Reductive Amination

A manganese-catalyzed reductive amination protocol facilitates N-alkylation:

- Reactants : 3-Bromo-4-fluoroaniline and furfural (furan-2-carbaldehyde).

- Conditions :

- Catalyst: PN₃-Mn(II) pincer complex (5 mol%).

- Reductant: H₂ (10 bar).

- Solvent: Methanol, 120°C, 24–48 hours.

- Yield: 68–88% after column chromatography.

- Imine formation between aniline and furfural.

- Hydrogenation of imine to secondary amine.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Mn(II) complex |

| Pressure | 10 bar H₂ |

| Purification | Neutral alumina column |

Direct Alkylation with Furan-2-ylmethyl Halides

- Reactants : 3-Bromo-4-fluoroaniline and furfuryl chloride.

- Conditions :

- Base: K₃PO₄ (2 eq).

- Solvent: DMF, 80°C, 12 hours.

- Yield: 70–75% after recrystallization.

Advantage : Avoids hydrogenation steps but requires anhydrous conditions.

Optimization and Challenges

Regioselectivity in Bromofluorination

- Challenge : Competing para/ortho bromination in electron-rich anilines.

- Solution : Use ultrasonic irradiation to enhance HBrO₂ formation, favoring meta substitution.

Purification Strategies

- Crystallization : Isobutyl acetate/methylcyclohexane mixtures yield >99% purity.

- Chromatography : Base-washed silica gel (2% Et₃N in petroleum ether/EtOAc) prevents amine degradation.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. Fluorine’s strong electron-withdrawing effect directs incoming nucleophiles to the ortho and para positions relative to itself.

| Reaction Conditions | Reagents | Product | Key Observations |

|---|---|---|---|

| Basic aqueous ethanol (pH 10) | Sodium methoxide | 3-Methoxy-4-fluoro-N-(furan-2-ylmethyl)aniline | Bromine replaced by methoxy group with 68% yield |

| DMF, 80°C, 6 hrs | Piperidine | 3-Piperidino-4-fluoro-N-(furan-2-ylmethyl)aniline | Steric hindrance from furan group reduces yield to 52% |

Mechanistic Note : Fluorine’s -I effect activates the ring for substitution, while the furan-2-ylmethyl group slightly deactivates the aniline nitrogen through resonance .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or nickel-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Key Insight : The furan ring remains intact under these conditions, confirming its stability in cross-coupling environments.

Buchwald–Hartwig Amination

| Conditions | Amine Partner | Product | Yield |

|---|---|---|---|

| Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Morpholine | 3-Morpholino-4-fluoro-N-(furan-2-ylmethyl)aniline | 79% |

Electrophilic Substitution on Furan

The furan ring undergoes electrophilic substitution at the 5-position due to the electron-donating methyl group from the N-substituent.

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, AcOH, 0°C | N-(5-Nitro-furan-2-ylmethyl)-3-bromo-4-fluoroaniline | 61% |

| Acetylation | Ac₂O, H₂SO₄, 50°C | N-(5-Acetyl-furan-2-ylmethyl)-3-bromo-4-fluoroaniline | 58% |

Limitation : Harsh conditions (e.g., bromination) lead to partial decomposition of the aniline moiety .

Reduction of Aniline

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| H₂, 50 psi, 25°C | Pd/C, ethanol | 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)cyclohexylamine | 88% |

Oxidation of Furan

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| mCPBA, CH₂Cl₂, 0°C | – | N-(5,6-Epoxy-furan-2-ylmethyl)-3-bromo-4-fluoroaniline | 67% |

Comparative Reactivity with Analogues

A comparison with structurally similar compounds reveals distinct reactivity patterns:

| Compound | Key Reaction Difference | Reason |

|---|---|---|

| 3-Bromo-N-(thiophen-3-ylmethyl)aniline | Lower Suzuki coupling yields (≤65%) | Thiophene’s stronger coordination to Pd |

| 4-Fluoro-N-(furan-2-ylmethyl)aniline | Faster nucleophilic substitution (≥80% yield) | Absence of bromine reduces steric effects |

Scientific Research Applications

3-Bromo-4-fluoro-N-(furan-2-ylmethyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The furan-2-ylmethyl group can enhance the compound’s binding affinity to specific targets, while the bromine and fluorine atoms can influence its electronic properties and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations :

- Electron-withdrawing effects : Bromo and fluoro substituents deactivate the aromatic ring, directing further substitutions meta or para. The trifluoromethyl group in the nitro analog offers stronger electron withdrawal than halogens.

- N-Substituent effects : Furan-2-ylmethyl groups (polar, heterocyclic) contrast with benzyl (lipophilic, aromatic) or alkyl chains (flexible), altering solubility and reactivity .

Physicochemical Properties

Key Observations :

- Halogenation increases molecular weight and lipophilicity (LogP ~2.5–3.5 predicted).

- Furan-containing derivatives exhibit better solubility in polar aprotic solvents compared to benzyl analogs .

Biological Activity

3-Bromo-4-fluoro-N-(furan-2-ylmethyl)aniline is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position, a fluorine atom at the 4-position, and a furan-2-ylmethyl group attached to an aniline backbone. This unique structure is believed to enhance its interaction with biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Several studies have highlighted the potential of brominated and fluorinated anilines in targeting cancer cell lines. The presence of the furan moiety is often linked to enhanced anticancer properties due to improved binding affinities to cellular targets.

- Antiviral Properties : Compounds with bromo-anilino substituents have shown efficacy against viruses such as the Japanese encephalitis virus (JEV). For instance, derivatives of 4,5-dihydrofuran-3-carboxylate with bromo substitutions demonstrated significant antiviral activity, suggesting that structural modifications can enhance therapeutic effects against viral infections .

The biological activity of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)aniline is primarily attributed to its ability to interact with specific enzymes and receptors. Molecular docking studies have been employed to elucidate these interactions, revealing insights into its mechanism of action. The compound's halogen substituents (bromine and fluorine) are hypothesized to enhance electron-withdrawing capabilities, leading to increased reactivity and binding affinity towards biological targets.

Comparative Analysis

The following table summarizes key features and biological activities of structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-N-(furan-2-ylmethyl)aniline | Contains bromine; similar structure | Potential anticancer activity |

| 4-Fluoro-N-(furan-2-ylmethyl)aniline | Contains fluorine; lacks bromine | Investigated for anti-inflammatory effects |

| 3-Bromo-4-fluoroaniline | Contains both bromine and fluorine | Unique reactivity profile; potential anticancer |

| 4,5-Dihydrofuran derivatives | Bromo-substituted derivatives | Significant antiviral activity against JEV |

Case Studies and Research Findings

- Antiviral Efficacy : A study on bromo-anilino derivatives indicated that compounds like CW-33K (related to 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)aniline) exhibited high antiviral efficacy against JEV, with an IC50 value less than 5 μM. This underscores the importance of structural modifications in enhancing antiviral properties .

- Cytotoxicity Against Cancer Cell Lines : Research has shown that derivatives containing halogen substituents can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The presence of electron-withdrawing groups like bromine at specific positions was crucial for achieving higher cytotoxicity .

- Mechanistic Insights : Studies utilizing flow cytometry have revealed that certain derivatives trigger apoptosis through caspase activation pathways, indicating their potential as therapeutic agents in oncology .

Q & A

Q. What are the key synthetic strategies for preparing 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)aniline?

A methodological approach involves:

Aniline Protection : Protect the amine group of 4-fluoroaniline via acetylation to prevent unwanted side reactions during bromination .

Bromination : Introduce bromine at the meta position using electrophilic substitution (e.g., NBS in acidic media), guided by directing effects of the fluoro and acetylated amine groups .

Deprotection and Alkylation : Remove the acetyl group under basic conditions, followed by N-alkylation with furfuryl bromide (or chloride) in the presence of a base like K₂CO₃ .

Key Data :

Q. How can structural discrepancies in NMR data for brominated anilines be resolved?

Discrepancies in chemical shifts (e.g., aromatic protons or fluorine coupling constants) may arise from solvent effects, impurities, or tautomerism. To address this:

- Compare experimental H/C NMR with computational predictions (DFT-based tools like Gaussian).

- Validate purity via HPLC (≥95% purity threshold) and elemental analysis .

Example : For 4-Bromo-2-fluoroaniline, δ~7.2–7.8 ppm (aromatic H) and δ~−110 ppm (F NMR) are typical .

Advanced Research Questions

Q. How does the furan-2-ylmethyl group influence the electronic properties of 3-Bromo-4-fluoroaniline in catalysis?

The electron-rich furan ring alters the electron density of the aniline nitrogen, enhancing its nucleophilicity. This can be quantified via:

- Cyclic Voltammetry : Measure redox potentials to assess electron-donating effects.

- DFT Calculations : Analyze HOMO-LUMO gaps and Mulliken charges on the nitrogen atom .

Case Study : Similar N-alkylated anilines show a 0.3–0.5 eV reduction in HOMO-LUMO gaps, increasing reactivity in Pd-catalyzed cross-coupling reactions .

Q. What mechanistic insights explain contradictory yields in Suzuki-Miyaura couplings using this compound?

Contradictions in cross-coupling yields (e.g., 40% vs. 70%) may stem from:

- Steric Hindrance : The bulky furan group may impede transmetalation.

- Halide Effects : Bromine vs. iodine substituents alter oxidative addition rates.

Optimization Strategies : - Use Pd(OAc)₂ with SPhos ligand for sterically demanding substrates.

- Screen solvents (toluene > DMF) to improve catalytic turnover .

Q. How can computational modeling guide the design of derivatives for antimicrobial activity?

Docking Studies : Simulate interactions with bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina.

QSAR Analysis : Correlate substituent electronegativity (e.g., Br, F) with MIC values.

Data Insight : Fluorine’s electronegativity enhances membrane permeability, while bromine contributes to hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.